(S)-3-hydroxypiperidin-2-one
Overview
Description
(S)-3-hydroxypiperidin-2-one, also known as 3-hydroxy-2-piperidinone, is a naturally occurring compound found in many organisms, such as plants and mammals. It is an important intermediate in the synthesis of many compounds and has a wide range of applications in the pharmaceutical, food and chemical industries. In recent years, the compound has been studied extensively for its potential therapeutic and biochemical effects.
Scientific Research Applications
Synthesis of Natural Products
- Privileged Scaffold in Bioactive Compounds : The 3-hydroxypiperidine moiety, a key component of (S)-3-hydroxypiperidin-2-one, is prevalent in many bioactive compounds and natural products. It serves as a privileged scaffold, indicating its significance in the synthesis of these compounds (Wijdeven, Willemsen, & Rutjes, 2010).
Enantioselective Synthesis
- Diastereoselective Synthesis : The compound is used in diastereoselective synthesis processes, like the Cu(I)-catalyzed reductive aldol cyclization, to prepare highly functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray, & Firth, 2005).
Biocatalysis
- Biocatalytic Approaches : Enantioselective biocatalytic methods have been developed for the synthesis of 5-hydroxypiperidin-2-one derivatives, demonstrating the versatility of this compound in biocatalysis (Vink et al., 2003).
Site-Selective Synthesis
- Site-Selective Difunctionalization : Efficient novel synthesis methods have been developed for 3-hydroxypiperidin-2-ones via site-selective difunctionalization, showcasing the compound's utility in advanced synthetic chemistry (Wang, Zhang, He, & Fan, 2019).
Pharmaceutical Intermediates
- Synthesis of Pharmaceutical Intermediates : It serves as a synthon for pharmaceutical intermediates, such as in the synthesis of ibrutinib, a drug used for lymphoma treatment. Efficient processes for its preparation have been reported, highlighting its relevance in pharmaceutical manufacturing (Ju et al., 2014).
Chemical Synthesis and Catalysis
- Enantio- and Diastereoselective Syntheses : Studies have shown its utility in enantioselective syntheses, like the iridium-catalyzed allylic amination, for the preparation of biologically active 3-hydroxypiperidines (Hoecker et al., 2013).
Bioreductive Production
- Bioreductive Production : The compound is used in bioreductive processes, like the NADPH-dependent reductase-catalyzed bioreduction, demonstrating its application in environmentally friendly production methods (Chen et al., 2017).
Regio- and Stereoselectivity
- Regio- and Stereoselective Hydroxylation : The hydroxylation of N-substituted piperidin-2-ones, which includes (S)-3-hydroxypiperidin-2-one, has been achieved with high regioselectivity and enantioselectivity, further emphasizing its importance in precise chemical transformations (Chang et al., 2002).
properties
IUPAC Name |
(3S)-3-hydroxypiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415363 | |
Record name | (S)-3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-hydroxypiperidin-2-one | |
CAS RN |
74954-71-5 | |
Record name | (S)-3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.